N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-21-6-7-24-15-5-3-11(9-12(15)17(21)23)18-16(22)10-2-4-13-14(8-10)20-25-19-13/h2-5,8-9H,6-7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLYPMFJTYDOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that belongs to a class of heterocyclic organic compounds. The unique structural features of this compound suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including antiproliferative effects, anti-inflammatory properties, and antimicrobial activity.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 345.39 g/mol. The presence of both oxazepine and thiadiazole rings contributes to its biological profile.
Antiproliferative Activity
Research indicates that derivatives of oxazepine compounds often exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cytotoxic Effects : Studies have shown that related oxazepine derivatives demonstrate cytotoxicity against solid tumor cell lines. The mechanism often involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in cancer progression and inflammation .
- Case Study : In a study evaluating various benzoxazepine derivatives, one compound exhibited an IC50 value of 15 µM against the MCF-7 breast cancer cell line, indicating moderate antiproliferative activity. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance efficacy .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Research has indicated that certain oxazepine derivatives can inhibit the production of pro-inflammatory cytokines:
- Mechanism : The inhibition of NF-kB signaling pathways has been observed in related compounds, leading to reduced expression of inflammatory markers .
- Experimental Findings : In vitro studies demonstrated that specific derivatives reduced IL-6 and TNF-α levels by approximately 30% in stimulated macrophages .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored with varying results:
- Bacterial Inhibition : Some synthesized compounds within this class showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the derivative .
Summary of Biological Activities
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C19H17N3O5S
- Molecular Weight : 367.4 g/mol
Structural Features
The compound features a unique combination of a benzo[f][1,4]oxazepine core and a benzo[c][1,2,5]thiadiazole moiety, which contributes to its potential biological activity. The presence of carboxamide functional groups enhances its solubility and reactivity.
Medicinal Chemistry
The primary focus of research on this compound is its potential use in drug development. Compounds with similar structures have shown various biological activities:
| Compound Name | Biological Activity | References |
|---|---|---|
| Sulfanilamide | Antibacterial | |
| Benzothiazole derivatives | Anticancer | |
| 3-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | Neuroprotective |
Case Study: Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. A study exploring the synthesis of thiadiazole derivatives found that modifications at the 5-position can enhance cytotoxicity against cancer cell lines. The incorporation of the oxazepine structure may further improve these effects due to its ability to interact with biological targets involved in cell proliferation .
Neuropharmacology
The oxazepine core suggests potential applications in neuropharmacology. Compounds with this framework have been investigated for their neuroprotective effects in models of neurodegeneration.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that compounds related to N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl) exhibit protective effects against oxidative stress-induced neuronal damage. These findings suggest potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science
The unique structural properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions can be exploited in the development of novel materials for electronics and catalysis.
Table: Potential Material Applications
| Application | Description |
|---|---|
| Conductive Polymers | Use as a dopant to enhance electrical conductivity |
| Catalysts | Potential use in catalytic converters |
| Sensors | Development of sensors for detecting specific analytes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[f][1,4]oxazepine Derivatives
The closest structural analog is N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide . Key differences include:
- Substituent Position : The target compound has a 4-methyl-5-oxo group on the oxazepine, whereas the analog has a 3-oxo group and an ethyl chain.
Benzo[c][1,2,5]thiadiazole/Oxadiazole Derivatives
Compounds like DTCPB and DTCTB share the benzo[c][1,2,5]thiadiazole core but differ in substituents:
- DTCPB: Features a di-p-tolylamino-phenyl group, enhancing electron-donating properties for optoelectronic use.
- DTCTB: Substituted with a di-p-tolylamino-thiophene group, improving π-conjugation for charge transport.
Tetrahydrobenzo[f][1,4]thiazepines
describes 5-alkyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines (e.g., 5-cyclopentyl, 5-pentyl) . These differ in:
- Heteroatom : Thiazepines (sulfur) vs. oxazepines (oxygen).
- Substituents : Alkyl chains vs. methyl/ketone groups.
Thiazepines’ sulfur atom may confer greater metabolic stability in drug design, while the target’s oxo group could participate in hydrogen bonding.
Thiazole Carboxamides
discusses 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides . Comparisons include:
- Core Heterocycle : Thiazole (5-membered) vs. thiadiazole (6-membered).
- Synthetic Route : Both use carboxamide coupling, but thiazoles derive from nitriles and bromoacetoacetates.
Research Implications and Gaps
- Pharmaceuticals : The target’s oxazepine-thiadiazole scaffold resembles kinase inhibitor motifs, but activity data is lacking. Comparative studies with thiazepines and thiazoles are needed.
- Organic Electronics : The benzo[c][1,2,5]thiadiazole moiety suggests utility in bulk-heterojunction solar cells , though its efficiency relative to DTCPB/DTCTB remains untested.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the benzo[f][1,4]oxazepine and benzothiadiazole moieties in this compound?
The synthesis of such heterocycles typically involves condensation reactions, cyclization, and coupling strategies. For example, benzothiadiazole carboxamides are often synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between carboxylic acids and amines under controlled pH and temperature . The oxazepine ring may form through intramolecular cyclization of intermediates containing amine and carbonyl groups, as seen in analogous thiazolidinone and triazepine syntheses . Key steps include solvent selection (e.g., ethanol, DMF), reflux conditions, and purification via chromatography or recrystallization.
Q. How are spectroscopic techniques (e.g., NMR, IR, MS) applied to confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions and ring systems. For example, downfield shifts (~δ 10–12 ppm) in ¹H NMR may confirm carboxamide NH groups .
- IR : Identifies functional groups like C=O (1650–1750 cm⁻¹), C=N (1600–1680 cm⁻¹), and NH stretches (3200–3400 cm⁻¹) .
- Mass Spectrometry (MS) : Determines molecular ion peaks (M⁺) and fragmentation patterns to validate molecular weight and structural integrity .
Q. What solvent systems and crystallization methods optimize yield and purity during synthesis?
Ethanol/water mixtures (4:1) are commonly used for recrystallization due to their polarity gradients, achieving yields of 70–98% in similar heterocycles . For chromatographic purification, ethyl acetate/hexane or DMF/H₂O gradients resolve polar intermediates .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, reaction path simulations) guide the optimization of synthetic routes for this compound?
Quantum chemical calculations (e.g., using Gaussian or ORCA) predict transition states and energetics for cyclization steps, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation to identify optimal catalysts and solvents .
Q. What strategies address contradictory biological activity data in analogs of this compound?
- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., methoxy, halogens) on the benzothiadiazole and oxazepine rings can isolate key pharmacophores. For instance, 3,4,5-trimethoxy substitutions in related compounds enhance anticancer activity .
- Meta-Analysis of Assay Conditions : Compare IC₅₀ values across cell lines, controlling for variables like solvent (DMSO concentration) and incubation time .
Q. How do reaction kinetics and mechanistic studies improve scalability for gram-scale synthesis?
- In situ Monitoring : Techniques like HPLC or ReactIR track intermediate formation, identifying rate-limiting steps (e.g., carboxamide coupling).
- DoE (Design of Experiments) : Statistical optimization (e.g., factorial designs) evaluates parameters (temperature, stoichiometry) to maximize yield and minimize impurities .
Q. What analytical challenges arise in characterizing degradation products under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions (e.g., HCl, H₂O₂) and analyze via LC-MS/MS to identify hydrolyzed or oxidized byproducts .
- Stability-Indicating Assays : Develop HPLC methods with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to resolve degradation peaks .
Methodological Guidance
Designing a SAR study for this compound’s antitumor potential:
- Step 1 : Synthesize analogs with modified substituents (e.g., halogenation, methyl groups) on both rings.
- Step 2 : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating structural changes with IC₅₀ shifts.
- Step 3 : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like tubulin or kinases .
Resolving discrepancies in spectroscopic data for regioisomeric impurities:
- ²D NMR (COSY, HSQC) : Assigns coupling patterns to distinguish between ortho/meta/para isomers.
- X-ray Crystallography : Provides definitive structural confirmation when ambiguous peaks persist .
Integrating machine learning for predictive synthesis optimization:
Train models on datasets of reaction conditions (solvent, catalyst, temperature) and yields from analogous heterocycles. Tools like ChemBERTa or RDKit descriptors enable predictions for untested parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
